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Abstract
Onapristone (formerly known to as ZK 98.299) is a synthetic steroidal derivative that functions

as a pure, type I progesterone receptor (PR) antagonist.[1] Unlike mixed agonist-antagonist

selective progesterone receptor modulators (SPRMs), Onapristone exhibits no partial agonist

activity.[1] Its mechanism of action involves binding to the progesterone receptor, preventing

the receptor from dimerizing and binding to DNA, thereby inhibiting progesterone-induced gene

transcription.[2] This complete antagonistic activity has positioned Onapristone as a candidate

for therapeutic intervention in progesterone-driven pathologies, including various cancers.[2]

This technical guide provides a comprehensive overview of Onapristone, detailing its

mechanism of action, summarizing available quantitative data, outlining key experimental

protocols for its characterization, and visualizing associated biological pathways and workflows.

Mechanism of Action
Onapristone exerts its effects by acting as a competitive antagonist of the progesterone

receptor. As a type I PR antagonist, its mechanism can be delineated as follows:

Receptor Binding: Onapristone binds to the ligand-binding domain of both progesterone

receptor isoforms, PR-A and PR-B.[2]
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Conformational Change: Upon binding, Onapristone induces a conformational change in the

receptor that is distinct from the conformation induced by progesterone.

Inhibition of Dimerization: This altered conformation prevents the PR monomers from

dimerizing, a crucial step for DNA binding.[2]

Prevention of DNA Binding: Consequently, the Onapristone-PR complex is unable to bind to

progesterone response elements (PREs) on the DNA.[2]

Inhibition of Transcription: By preventing DNA binding, Onapristone effectively blocks the

recruitment of co-activators and the initiation of transcription of progesterone-responsive

genes.[2]

Inhibition of Phosphorylation: Onapristone also inhibits ligand-induced phosphorylation of the

progesterone receptor.[2]

This complete blockade of PR-mediated signaling distinguishes Onapristone from other

SPRMs that may exhibit tissue-specific agonist or partial agonist activities.

Progesterone Receptor Signaling Pathways
Progesterone signaling is multifaceted, involving both classical genomic and non-classical

rapid signaling pathways. Onapristone's primary mechanism of action is through the inhibition

of the classical genomic pathway.

Classical (Genomic) Signaling Pathway
The classical pathway involves the progesterone receptor acting as a ligand-activated

transcription factor.
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Classical Progesterone Receptor Signaling and Onapristone Inhibition.
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Non-Classical (Non-Genomic) Signaling
Progesterone can also elicit rapid cellular responses through membrane-bound progesterone

receptors (mPRs) and interactions with cytoplasmic signaling cascades. These pathways can

influence cell proliferation and survival. While Onapristone's primary target is the nuclear PR,

the downstream consequences of blocking the genomic pathway can indirectly influence these

non-classical pathways.

Quantitative Data
While specific Ki and IC50 values for Onapristone are not consistently reported in the reviewed

public-domain literature, its potent antagonistic activity has been demonstrated in various

preclinical and clinical studies.

Preclinical Data
In Vitro: Onapristone acts as a pure progesterone antagonist in vitro.[1]

In Vivo: In a DMBA-induced mammary tumor model in rats, Onapristone showed a growth-

inhibitory effect at a dose of 5 mg/kg.[1] In bonnet monkeys, low-dose Onapristone treatment

prevented pregnancy, primarily by retarding endometrial development and inhibiting

endometrial receptivity.[3]

Clinical Pharmacokinetics and Efficacy
An extended-release (ER) formulation of Onapristone was developed to mitigate liver function

abnormalities observed with the immediate-release formulation.[4]
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Study Phase Cancer Type Dosage Key Findings Reference

Phase I

PR-expressing

cancers

(endometrial,

ovarian, breast)

10, 20, 30, 40,

50 mg BID (ER)

Recommended

Phase 2 Dose

(RP2D): 50 mg

ER BID. Clinical

benefit

(CR+PR+SD ≥24

weeks) was

observed in 9 out

of 52 patients.

[2]

Phase II

Hormone

therapy-naïve

breast cancer

100 mg/day (IR)

Overall tumor

remission rate of

67% (10 partial

responses and 2

stable disease

out of 18

patients).

[5]

Phase II

Tamoxifen-

resistant breast

cancer

Not Specified
Clinical benefit

rate of 49%.
[2]

Phase II Basket

Trial

Recurrent

granulosa cell

tumor, low-grade

serous ovarian

cancer,

endometrioid

endometrial

cancer

50 mg BID (ER)

No objective

responses were

observed. For

granulosa cell

tumors, the

clinical benefit

rate was 35.7%.

[1]

Experimental Protocols
Detailed protocols for the characterization of SPRMs like Onapristone are crucial for

reproducible research. Below are representative methodologies for key in vitro and in vivo

assays.
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In Vitro Assays
This assay determines the affinity of a compound for the progesterone receptor.
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Workflow for a Progesterone Receptor Competitive Binding Assay.

Detailed Methodology:
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Cell Culture and Membrane Preparation:

Culture T47D human breast cancer cells, which are known to express high levels of

progesterone receptor.

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend

in assay buffer. Determine protein concentration.

Binding Assay:

In a multi-well plate, add a fixed concentration of radiolabeled progesterone agonist (e.g.,

[³H]promegestone/R5020) to each well.

Add increasing concentrations of unlabeled Onapristone to the wells.

Add the prepared cell membranes to initiate the binding reaction.

Incubate the plate to allow the binding to reach equilibrium.

Separation and Quantification:

Rapidly filter the contents of each well through a glass fiber filter to separate the

membrane-bound radioligand from the free radioligand.

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding of the radioligand against the concentration of

Onapristone.

Determine the IC50 value (the concentration of Onapristone that inhibits 50% of the

specific binding of the radioligand).
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Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

This functional assay measures the antagonistic effect of a compound on progesterone-

induced gene expression in a cellular context.

Detailed Methodology:

Cell Culture and Treatment:

Plate T47D cells in a multi-well plate and allow them to adhere.

Treat the cells with a fixed concentration of a progesterone agonist (e.g., R5020) to induce

alkaline phosphatase expression.

Concurrently, treat the cells with increasing concentrations of Onapristone. Include

appropriate controls (vehicle, agonist alone).

Incubate the cells for a period sufficient to allow for gene expression and protein synthesis

(e.g., 48-72 hours).

Alkaline Phosphatase Assay:

Wash the cells to remove the treatment media.

Lyse the cells to release the intracellular contents, including alkaline phosphatase.

Add a substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate, pNPP) to the cell

lysates.

Incubate to allow the enzyme to convert the substrate into a colored product (p-

nitrophenol).

Measure the absorbance of the colored product using a spectrophotometer.

Data Analysis:

Normalize the alkaline phosphatase activity to the total protein concentration in each

sample.
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Plot the percentage of inhibition of progesterone-induced alkaline phosphatase activity

against the concentration of Onapristone.

Determine the IC50 value, representing the concentration of Onapristone that inhibits 50%

of the progesterone-induced enzyme activity.

In Vivo Assay
This in vivo assay evaluates the impact of an SPRM on the morphology and proliferation of the

endometrium.

Detailed Methodology:

Animal Model and Treatment:

Use ovariectomized female rats to eliminate endogenous hormonal fluctuations.

Prime the animals with estrogen to induce endometrial proliferation and progesterone

receptor expression.

Treat the animals with progesterone to induce a secretory endometrium.

Administer different doses of Onapristone or vehicle to respective treatment groups.

Tissue Collection and Processing:

At the end of the treatment period, euthanize the animals and collect the uterine horns.

Fix the uterine tissue in a suitable fixative (e.g., 10% neutral buffered formalin).

Process the fixed tissue and embed in paraffin.

Section the paraffin blocks and mount the sections on microscope slides.

Histological and Immunohistochemical Analysis:

Stain the tissue sections with hematoxylin and eosin (H&E) to assess the general

morphology of the endometrium, including glandular and stromal characteristics.
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Perform immunohistochemistry for markers of cell proliferation (e.g., Ki-67) to quantify the

anti-proliferative effects of Onapristone.

Analyze the stained sections under a microscope and score the histological changes and

quantify the proliferation index.

Conclusion
Onapristone is a potent, pure progesterone receptor antagonist with a well-defined mechanism

of action. Its ability to completely block progesterone-mediated gene transcription has made it a

subject of interest for the treatment of hormone-dependent diseases. While early development

was halted due to concerns about hepatotoxicity, the development of an extended-release

formulation has renewed interest in its clinical potential. The experimental protocols detailed in

this guide provide a framework for the continued investigation and characterization of

Onapristone and other selective progesterone receptor modulators. Further research is

warranted to fully elucidate its therapeutic efficacy and safety profile in various clinical settings.
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To cite this document: BenchChem. [Onapristone: A Technical Guide to a Selective
Progesterone Receptor Modulator (SPRM)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12389267#pr-antagonist-1-as-a-selective-
progesterone-receptor-modulator-sprm]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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